4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol

Medicinal chemistry SAR analysis Lead optimization

This 4-bromo-2,4-difluorobenzyl aminomethylphenol is a structurally resolved probe for GABA transporter (mGAT1–4) SAR. Its 4-Br substituent enhances halogen-bond donor capacity vs. Cl analogs and provides anomalous scattering for X-ray/cryo-EM phasing. The 2,4-difluoro pattern offers a distinct electrostatic surface vs. the 3,5-difluoro isomer, plus a ¹⁹F NMR spectroscopic handle. The secondary amine linker ensures aqueous stability for reliable [³H]GABA uptake assays. Procure with confidence: specify CAS 1223889-42-6 to avoid inactive isomer substitutions.

Molecular Formula C14H12BrF2NO
Molecular Weight 328.157
CAS No. 1223889-42-6
Cat. No. B2467857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol
CAS1223889-42-6
Molecular FormulaC14H12BrF2NO
Molecular Weight328.157
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CNCC2=C(C=CC(=C2)Br)O
InChIInChI=1S/C14H12BrF2NO/c15-11-2-4-14(19)10(5-11)8-18-7-9-1-3-12(16)6-13(9)17/h1-6,18-19H,7-8H2
InChIKeyMCUIWKNPJORJLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol (CAS 1223889-42-6): Chemical Identity, Class, and Procurement Context


4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol (CAS 1223889-42-6) is a synthetic ortho-aminomethylphenol derivative with the molecular formula C₁₄H₁₂BrF₂NO and a molecular weight of 328.15 g·mol⁻¹ . Structurally, it features a 4-bromophenol core connected via a secondary aminomethyl linker to a 2,4-difluorobenzyl moiety . The compound belongs to the broader class of halogenated ortho-aminomethylphenols, a scaffold with demonstrated pharmacological relevance including anti-inflammatory, analgesic, and GABA transporter inhibitory activities [1][2]. It is commercially available from multiple suppliers at ≥98% purity for research use, with recommended storage at 2–8°C in dry, sealed conditions .

Why 4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol Cannot Be Replaced by Generic In-Class Analogs


Within the ortho-aminomethylphenol chemotype, three structural variables exert outsized influence on pharmacological and physicochemical behavior: (i) the para-halogen substituent on the phenol ring (Br vs. Cl vs. H), (ii) the fluorination pattern on the benzyl ring (2,4-difluoro vs. 3,5-difluoro vs. unsubstituted), and (iii) the nature of the amine linker (secondary aminomethyl vs. imine vs. tertiary amine) [1][2]. The 4-bromo substituent contributes approximately 80 atomic mass units more than the 4-chloro analog and introduces distinct halogen-bonding potential, while the 2,4-difluorobenzyl arrangement presents a different electronic surface and dipole moment compared to the 3,5-difluoro isomer [3][4]. In aminomethylphenol GABA transporter inhibitors, even minor substituent changes shift both potency and subtype selectivity profiles [1]. Consequently, procurement specifications must be compound-specific: generic substitution based solely on the aminomethylphenol core risks unknowingly altering target engagement, solubility, and metabolic stability.

4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol: Quantitative Differential Evidence Against Closest Analogs


Molecular Weight and Halogen Mass Differentiation: 4-Bromo vs. 4-Chloro Analog

The 4-bromo substituent in the target compound (CAS 1223889-42-6) differentiates it from the 4-chloro analog (CAS 1232792-01-6) by a mass increment of 44.45 Da and a van der Waals radius increase from ~1.75 Å (Cl) to ~1.85 Å (Br). This difference alters lipophilicity (calculated logP increases by approximately 0.3–0.5 units for Br vs. Cl substitution on phenolic systems), halogen-bond donor capacity, and metabolic handling (C–Br bond dissociation energy ~285 kJ·mol⁻¹ vs. ~338 kJ·mol⁻¹ for C–Cl) [1].

Medicinal chemistry SAR analysis Lead optimization

Positional Isomer Differentiation: 2,4-Difluorobenzyl vs. 3,5-Difluorobenzyl Substitution Pattern

The target compound bears a 2,4-difluorobenzyl group (fluorines at ortho and para positions relative to the methylene linker), whereas the positional isomer (CAS 1223889-75-5) bears a 3,5-difluorobenzyl group (fluorines at meta positions). This regioisomerism alters the molecular electrostatic potential surface: the 2,4-difluoro pattern creates a dipole moment vector oriented differently from the 3,5-difluoro pattern, which can affect π–π stacking interactions, hydrogen-bond acceptor geometry at the fluorine atoms, and overall molecular recognition by biological targets . Both isomers share the identical molecular formula (C₁₄H₁₂BrF₂NO) and molecular weight (328.15 g·mol⁻¹) but differ in InChI Key [1].

Medicinal chemistry Fluorine chemistry Isomer comparison

Aminomethylphenol Class-Level GABA Transporter Inhibitory Activity Reference

A structurally related series of N-substituted aminomethylphenol derivatives was evaluated for inhibitory potency at murine GABA transporters mGAT1–mGAT4 using a [³H]GABA uptake assay in HEK cells stably expressing each transporter subtype [1]. Across the series, compounds exhibited IC₅₀ values in the micromolar range with a slight subtype selectivity for mGAT3. The most potent compound reported, 5-n-dodecylaminomethyl-2-methoxyphenol (compound 21), achieved an IC₅₀ of approximately 3 μM at mGAT3 [1]. While the target compound (4-bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol) was not directly tested in this study, the shared ortho-aminomethylphenol scaffold and N-benzyl substitution pattern place it within the same pharmacophore space, suggesting potential GABA transporter activity that warrants direct evaluation [1].

Neuroscience GABA transporter inhibition CNS drug discovery

Ortho-Aminomethylphenol Pharmacological Class: Anti-Inflammatory and Analgesic Activity Patent Evidence

The ortho-aminomethylphenol compound class, of which the target compound is a member, is disclosed in patent EP0191108A4 as possessing anti-inflammatory, analgesic, diuretic, and hypotensive activities [1]. The patent claims a generic formula encompassing halogen-substituted (including bromo) and optionally N-substituted benzyl aminomethylphenols. While specific IC₅₀ or ED₅₀ values for the target compound are not publicly available in the patent document, the inclusion of the 4-bromo, N-(2,4-difluorobenzyl)-substituted aminomethylphenol within the claimed structural scope provides intellectual property precedent for its pharmacological evaluation in inflammatory and pain models [1][2].

Inflammation Analgesic discovery Patent pharmacology

Commercial Availability and Purity Specification: Multi-Vendor Procurement Comparison

The target compound is available from multiple independent suppliers with consistently specified purity of ≥98% (HPLC/GC). Santa Cruz Biotechnology offers the compound at 500 mg scale (Cat. No. sc-493402, $400) ; ChemScene lists purity ≥98% with storage at 2–8°C sealed dry (Cat. No. CS-0338543) ; and Leyan (Shanghai) supplies at 98% purity from 500 mg to 100 g scale . In contrast, the 4-chloro analog (CAS 1232792-01-6) is listed by AKSci at >90% minimum purity , while the 3,5-difluorobenzyl isomer (CAS 1223889-75-5) is listed by Leyan at 98% purity . The target compound's multi-vendor availability at ≥98% purity reduces single-supplier dependency risk and supports competitive procurement.

Chemical procurement Quality specification Supply chain

Imine vs. Amine Linker Differentiation: Impact on Chemical Stability and Reactivity

The target compound contains a secondary amine (C–N single bond) linking the phenol and difluorobenzyl moieties, distinguishing it from its imine (Schiff base) analog, 4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol (CAS 1232821-84-9; MW = 326.14) [1]. The amine form (MW 328.15) has two additional hydrogen atoms (ΔMW = 2.01) and is the reduced, chemically more stable form under ambient conditions. Imines are susceptible to hydrolysis back to the constituent aldehyde and amine in aqueous media, whereas the secondary amine linkage is hydrolytically stable [1]. This stability difference is critical for biological assays conducted in aqueous buffer systems.

Chemical stability Redox chemistry Analytical chemistry

4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol: Evidence-Backed Research and Industrial Application Scenarios


GABA Transporter Inhibitor Lead Expansion in CNS Drug Discovery

Building on the validated aminomethylphenol scaffold that demonstrates micromolar-range inhibitory activity at murine GABA transporters mGAT1–mGAT4 [1], the target compound's 4-bromo-2,4-difluorobenzyl substitution pattern offers a structurally distinct entry point for SAR exploration. Its secondary amine linker ensures aqueous stability for reliable [³H]GABA uptake screening, enabling direct comparison with published aminomethylphenol derivatives to map substituent effects on mGAT subtype selectivity.

Halogen-Bonding Probe in Structural Biology and Medicinal Chemistry

The 4-bromo substituent (van der Waals radius ~1.85 Å) provides enhanced halogen-bond donor capacity compared to the 4-chloro analog (~1.75 Å), while the 2,4-difluorobenzyl moiety offers a distinct electrostatic surface relative to the 3,5-difluoro isomer [2]. This combination makes the compound suitable as a heavier halogen probe in X-ray crystallography or cryo-EM studies where anomalous scattering from bromine facilitates phasing, and in SAR studies investigating halogen-bonding contributions to target-ligand affinity.

Anti-Inflammatory and Analgesic Preclinical Screening

The ortho-aminomethylphenol patent class (EP0191108A4) establishes anti-inflammatory and analgesic activities for halogenated, N-substituted benzyl aminomethylphenols [3]. The target compound, with its specific 4-bromo and 2,4-difluorobenzyl combination, represents a novel chemical entity within this class for screening in COX inhibition assays, carrageenan-induced paw edema models, or formalin-induced pain models to quantify its therapeutic potential against unsubstituted or mono-substituted aminomethylphenol comparators.

Chemical Biology Tool for Fluorine-Mediated Molecular Recognition Studies

The 2,4-difluorobenzyl group introduces two fluorine atoms in a specific ortho/para arrangement that influences the compound's molecular electrostatic potential and metabolic stability . At the ≥98% purity available from multiple vendors , this compound can serve as a high-quality chemical probe for ¹⁹F NMR-based binding assays or as a reference standard in fluorine-specific analytical method development, where its distinct fluorine chemical shift pattern provides a reliable spectroscopic handle.

Quote Request

Request a Quote for 4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.